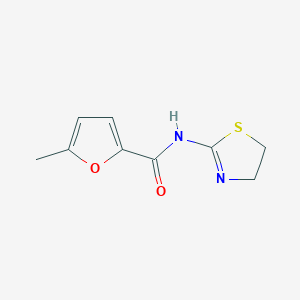

N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-2-furamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiazole-based compounds typically involves condensation reactions, where functional groups are combined under specific conditions to form the thiazole ring. For example, Aleksandrov et al. (2017) describe the synthesis of thiazole derivatives by condensing naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with phosphorus pentasulfide (P2S5) in anhydrous toluene, showcasing a general approach to synthesizing furan and thiazole-containing compounds [Aleksandrov & Elchaninov, 2017].

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized using various spectroscopic techniques such as IR, NMR, and XRD. Şukriye Çakmak et al. (2022) employed single-crystal X-ray diffraction (XRD) and density functional theory (DFT) to investigate the molecular and electronic structures of a furan-2-carboxamide-bearing thiazole, providing insights into the arrangement of atoms and the electronic environment within similar molecules [Çakmak et al., 2022].

Chemical Reactions and Properties

Thiazole derivatives engage in various chemical reactions, including electrophilic substitution and reactions with electrophiles, to modify the structure or add functional groups. Aleksandrov and Elchaninov (2017) detailed the electrophilic substitution reactions of a thiazole derivative, indicating how these compounds can be further functionalized or modified for specific purposes [Aleksandrov & Elchaninov, 2017].

Physical Properties Analysis

The physical properties of thiazole derivatives, including solubility, melting point, and stability, are crucial for their application and handling. Although specific data on N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-2-furamide are not available, studies like those conducted by Çakmak et al. (2022) on related compounds provide valuable insights into how the molecular structure influences these physical properties [Çakmak et al., 2022].

Chemical Properties Analysis

The chemical properties of thiazole derivatives, including reactivity, acidity, and basicity, are influenced by their structure. The presence of electron-withdrawing or donating groups within the molecule can affect its chemical behavior, as demonstrated in reactions involving electrophilic substitution [Aleksandrov & Elchaninov, 2017].

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

In the last few decades, a lot of work has been done on thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests that thiazole compounds will continue to be an area of interest in medicinal chemistry research.

Eigenschaften

IUPAC Name |

N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-6-2-3-7(13-6)8(12)11-9-10-4-5-14-9/h2-3H,4-5H2,1H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBJAXXXJPYYFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)NC2=NCCS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl N-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5692552.png)

![2-(2,4-dichlorophenyl)-N'-[(3,4-dimethylbenzoyl)oxy]ethanimidamide](/img/structure/B5692574.png)

![methyl 4-chloro-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B5692587.png)

![7-(3,4-dimethoxybenzyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5692593.png)

![3-bromo-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5692619.png)

![1-(2-furylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5692622.png)

![7-[(4-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5692626.png)

![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5692630.png)

![N-isopropyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5692655.png)